molecular formula C14H11N3O2 B14356634 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione

Cat. No.: B14356634
M. Wt: 253.26 g/mol
InChI Key: GVADIRWBLSWOQM-UHFFFAOYSA-N
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Description

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with two pyridine groups at the 3-position and a dione functionality at the 2,5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione typically involves the condensation of pyridine derivatives with succinimide or its analogs. One common method includes the reaction of N-hydroxysuccinimide with pyridine derivatives under controlled pH and temperature conditions . The reaction is often facilitated by the use of catalysts and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of pyrrolidine-2,5-dione derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can engage in π-π interactions and hydrogen bonding with target proteins, while the dione functionality can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is unique due to its dual pyridine substitutions, which enhance its ability to interact with a wide range of biological targets. This structural feature also provides greater versatility in chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3,3-dipyridin-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H11N3O2/c18-12-9-14(13(19)17-12,10-5-1-3-7-15-10)11-6-2-4-8-16-11/h1-8H,9H2,(H,17,18,19)

InChI Key

GVADIRWBLSWOQM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)C1(C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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